5-hydroxy-4-methylisobenzofuran-1(3H)-one
CAS No.: 1194700-73-6
Cat. No.: VC2702937
Molecular Formula: C9H8O3
Molecular Weight: 164.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1194700-73-6 |
|---|---|
| Molecular Formula | C9H8O3 |
| Molecular Weight | 164.16 g/mol |
| IUPAC Name | 5-hydroxy-4-methyl-3H-2-benzofuran-1-one |
| Standard InChI | InChI=1S/C9H8O3/c1-5-7-4-12-9(11)6(7)2-3-8(5)10/h2-3,10H,4H2,1H3 |
| Standard InChI Key | XCLSUJASPNFYRV-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC2=C1COC2=O)O |
| Canonical SMILES | CC1=C(C=CC2=C1COC2=O)O |
Introduction
Chemical Identity and Structure
5-Hydroxy-4-methylisobenzofuran-1(3H)-one features a fused bicyclic structure combining a benzene ring with a furanone moiety. The compound is uniquely identified through several chemical nomenclature systems:
| Identifier Type | Value |
|---|---|
| CAS Number | 1194700-73-6 |
| IUPAC Name | 5-hydroxy-4-methyl-3H-2-benzofuran-1-one |
| Molecular Formula | C9H8O3 |
| Molecular Weight | 164.16 g/mol |
| InChI | InChI=1S/C9H8O3/c1-5-7-4-12-9(11)6(7)2-3-8(5)10/h2-3,10H,4H2,1H3 |
| InChIKey | XCLSUJASPNFYRV-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC2=C1COC2=O)O |
The molecule contains three oxygen atoms: one in the lactone group (furanone ring), one as a hydroxyl group at position 5, and one as part of the furanone ring structure. The methyl group at position 4 contributes to its unique chemical properties and reactivity patterns .
Physicochemical Properties
Physical Characteristics
The compound exists as a solid at room temperature and is likely white to off-white in color based on similar compounds in its class. Its physical properties make it suitable for various research applications:
Solubility and Partition Coefficients
The compound's solubility parameters provide insights into its dissolution behavior in various solvents:
| Method | Log P o/w Value | Source |
|---|---|---|
| XLogP3-AA | 1.4 | |
| iLOGP | 1.52 | |
| XLOGP3 | 1.36 | |
| WLOGP | 1.22 | |
| MLOGP | 1.25 | |
| SILICOS-IT | 2.13 | |
| Consensus Log P o/w | 1.49 |
Aqueous Solubility
| Method | Log S Value | Solubility | Class | Source |
|---|---|---|---|---|
| ESOL | -2.08 | 1.35 mg/ml; 0.00823 mol/l | Soluble | |
| Ali | -1.94 | 1.89 mg/ml; 0.0115 mol/l | Very soluble | |
| SILICOS-IT | -2.38 | 0.683 mg/ml; 0.00416 mol/l | Soluble |
These values indicate that 5-hydroxy-4-methylisobenzofuran-1(3H)-one has good water solubility while maintaining moderate lipophilicity, suggesting favorable properties for drug development applications .
Chemical Reactivity
The reactivity of 5-hydroxy-4-methylisobenzofuran-1(3H)-one is governed by its functional groups, particularly the hydroxyl group at the 5th position and the lactone moiety.
Reactive Functional Groups
The compound contains several reactive functional groups that can participate in various chemical transformations:
-
Hydroxyl group: Can undergo oxidation, reduction, and substitution reactions
-
Lactone group: Susceptible to hydrolysis and nucleophilic attack
-
Methyl group: Can participate in oxidation reactions
-
Aromatic ring: Can undergo electrophilic aromatic substitution reactions
Oxidation Reactions
The hydroxyl group at the 5th position can be oxidized to form a carbonyl group, resulting in the formation of 5-oxo-4-methylisobenzofuran-1(3H)-one . This oxidation process may be achieved using various oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide under appropriate conditions.
Reduction and Substitution
The compound can undergo reduction reactions to form derivatives with different functional groups. Additionally, the hydroxyl group can participate in substitution reactions with alkyl halides, acyl chlorides, or sulfonyl chlorides to produce ethers, esters, or sulfonate derivatives, respectively .
Biological Activities and Applications
Pharmacokinetic Properties
Predictive models suggest favorable pharmacokinetic properties for 5-hydroxy-4-methylisobenzofuran-1(3H)-one:
Drug-Likeness Assessment
The compound conforms to several drug-likeness criteria:
| Rule | Violations | Source |
|---|---|---|
| Lipinski's Rule of Five | 0 violations | |
| Veber's Rules | 0 violations | |
| Egan's Rules | 0 violations | |
| Muegge's Rules | 1 violation | |
| Bioavailability Score | 0.55 |
These parameters indicate that 5-hydroxy-4-methylisobenzofuran-1(3H)-one possesses favorable physicochemical properties for potential drug development .
| Parameter | Classification/Statement | Source |
|---|---|---|
| GHS Pictogram | Warning | |
| Signal Word | Warning | |
| Hazard Statements | H315-H319-H335 | |
| Precautionary Statements | P261-P305+P351+P338 |
Hazard Interpretation
The hazard statements indicate that 5-hydroxy-4-methylisobenzofuran-1(3H)-one:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
The precautionary statements recommend:
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